

Reactivity profile and functional group transformations of 2,3,3-Trimethylbutanal

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Compound of Interest

Compound Name: 2,3,3-Trimethylbutanal

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An In-depth Technical Guide to the Reactivity Profile and Functional Group Transformations of **2,3,3-Trimethylbutanal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,3-Trimethylbutanal, a branched-chain aldehyde, presents a unique reactivity profile primarily governed by the significant steric hindrance imposed by its tert-butyl group adjacent to the α -carbon. This guide provides a comprehensive analysis of its structure, properties, and characteristic chemical transformations. Key reactions such as oxidation, reduction, Wittig olefination, and aldol additions are discussed in detail. The content herein summarizes quantitative data, outlines detailed experimental protocols for analogous reactions, and employs visualizations to illustrate reaction pathways, offering a critical resource for professionals in organic synthesis and drug development.

Introduction and Molecular Structure

2,3,3-Trimethylbutanal, also known as 2,3,3-trimethyl-butyraldehyde, is an organic compound belonging to the aldehyde family.^{[1][2]} Its molecular structure is characterized by a butanal backbone with three methyl groups, two at position 3 and one at position 2.^[1] The most defining structural feature is the presence of a bulky tert-butyl group attached to the carbon alpha to the carbonyl group. This configuration introduces significant steric hindrance, which is the primary determinant of the aldehyde's reactivity, influencing reaction rates and the

feasibility of certain transformations by impeding the approach of nucleophiles to the reactive carbonyl center.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physical and Chemical Properties

The fundamental properties of **2,3,3-Trimethylbutanal** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

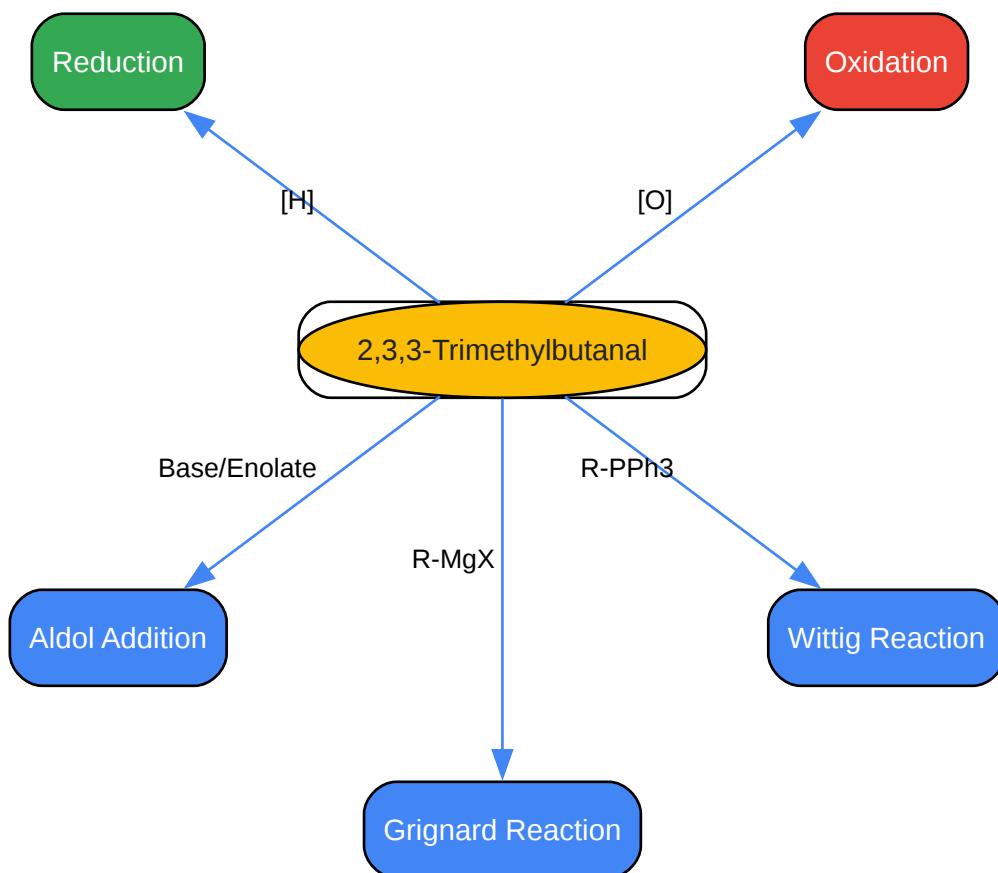
Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O	[6] [7] [8] [9]
Molecular Weight	114.19 g/mol	[6] [7]
CAS Number	17408-48-9	[1] [6] [9]
IUPAC Name	2,3,3-trimethylbutanal	[6] [7]
SMILES	CC(C=O)C(C)(C)C	[6] [8] [9]
InChIKey	IHZLWFWSVIGUST-UHFFFAOYSA-N	[6] [7]
Appearance	Colorless liquid with a distinctive odor	[1]
Solubility	Soluble in organic solvents	[1]

Core Reactivity Profile

As an aldehyde, the chemistry of **2,3,3-Trimethylbutanal** is centered around the electrophilic carbonyl carbon. However, its reactivity is atypical due to steric effects.

- Nucleophilic Addition: The compound is reactive towards nucleophilic addition, a characteristic reaction of aldehydes.[\[1\]](#) However, the rate and equilibrium of these additions are significantly impacted by the bulky substituents near the reaction center.
- Steric Hindrance: The tert-butyl group and the additional α -methyl group create a sterically congested environment around the carbonyl. This physical barrier hinders the trajectory of incoming nucleophiles, often leading to slower reaction rates compared to less substituted

aldehydes like butanal or even the related pivaldehyde.[3][4][10] In some cases, extreme steric crowding can prevent a reaction altogether or favor alternative pathways, such as elimination over substitution in competing reactions.[5][11]



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Caption: General reactivity pathways of **2,3,3-Trimethylbutanal**.

Key Functional Group Transformations

This section details the principal transformations of the aldehyde functional group in **2,3,3-Trimethylbutanal**.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids. While specific studies on **2,3,3-trimethylbutanal** are limited, standard oxidizing agents (e.g., KMnO₄, CrO₃) are expected to yield 2,3,3-trimethylbutanoic acid. The sterically similar pivaldehyde is known to be

oxidized to a carboxylic acid during certain metal-catalyzed epoxidation reactions where it acts as a co-reductant.[12][13]

Reactant	Product	Transformation
2,3,3-Trimethylbutanal	2,3,3-Trimethylbutanoic Acid	Aldehyde to Carboxylic Acid

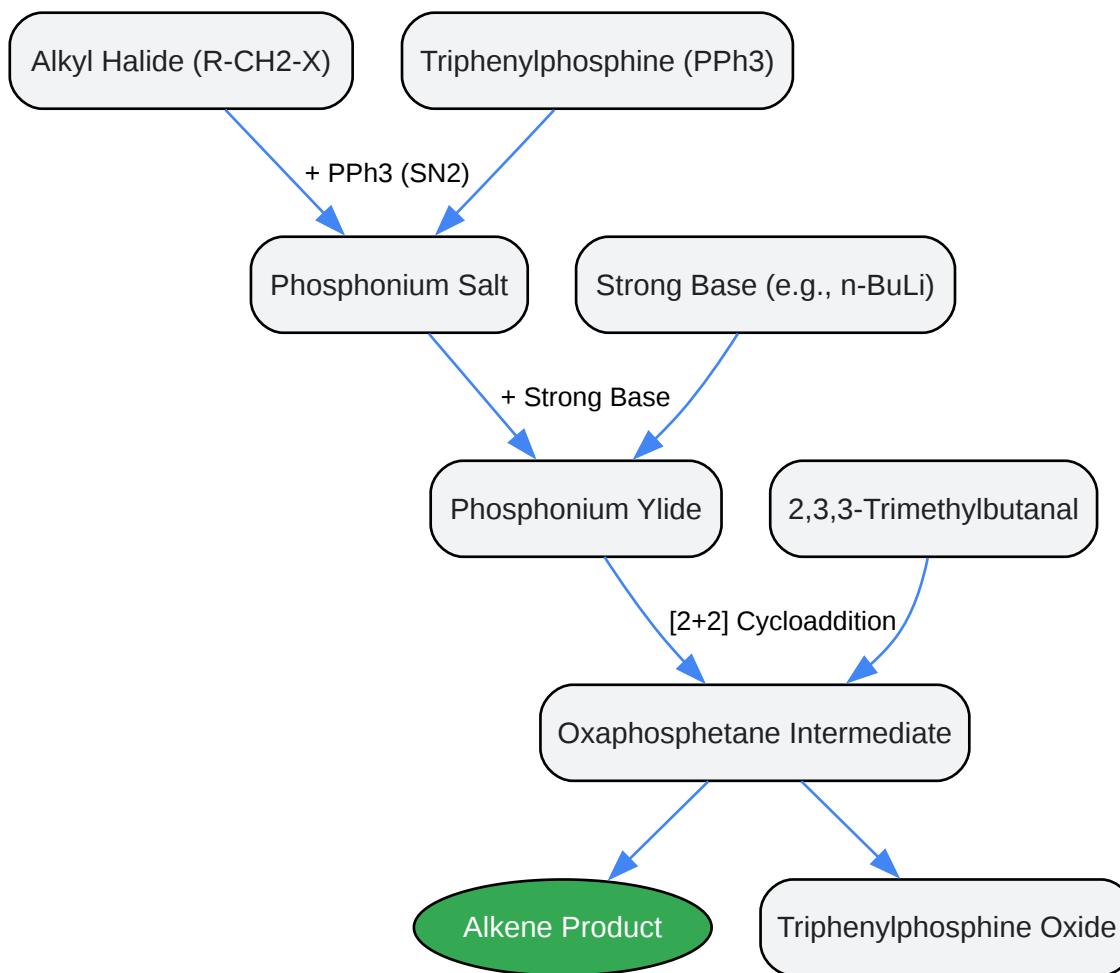
Reduction to Primary Alcohol

The reduction of the aldehyde group yields a primary alcohol. Standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) will convert **2,3,3-trimethylbutanal** to 2,3,3-trimethylbutan-1-ol.[14][15] The steric hindrance is less of a prohibitive factor for small hydride reagents.

Reactant	Product	Transformation
2,3,3-Trimethylbutanal	2,3,3-Trimethylbutan-1-ol	Aldehyde to Primary Alcohol

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[16][17] Despite the steric bulk, **2,3,3-trimethylbutanal** can undergo this reaction, as even highly hindered ketones are known to react.[16] The choice of ylide and reaction conditions can influence the stereoselectivity of the resulting alkene.

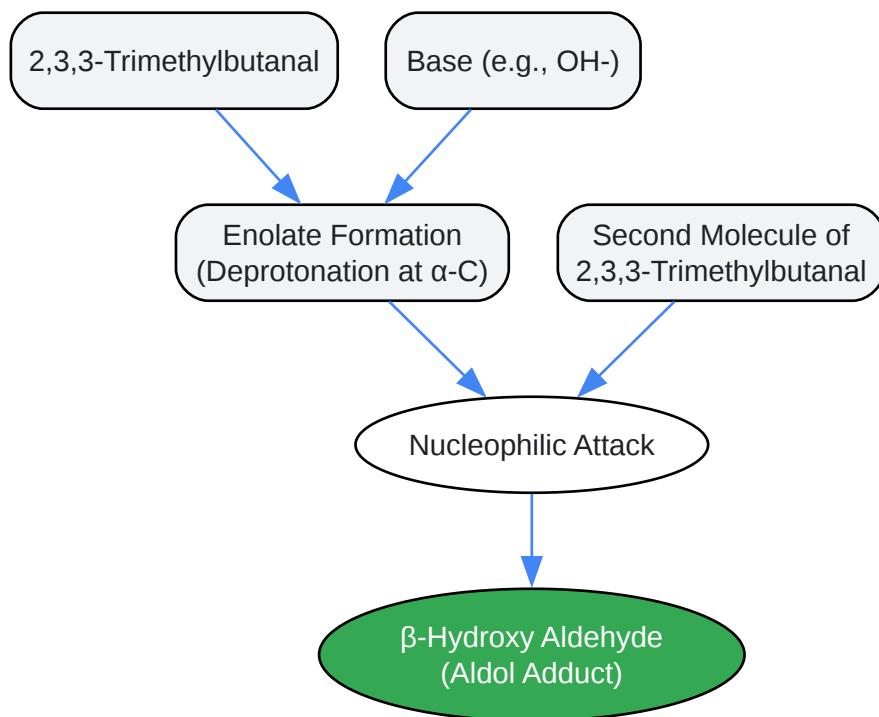


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Caption: Experimental workflow for the Wittig reaction.

Aldol Addition Reaction

2,3,3-Trimethylbutanal possesses one α -hydrogen (at the C2 position), making it capable of forming an enolate and undergoing a self-aldol addition reaction.^[18] The reaction, typically base-catalyzed, would produce a β -hydroxy aldehyde. However, similar to the related 2-methylbutanal, the resulting aldol adduct cannot undergo subsequent dehydration (condensation) to form an α,β -unsaturated aldehyde because it lacks a second α -hydrogen on the newly formed alcohol-bearing carbon.^[18]



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Caption: Logical pathway for the self-aldol addition of **2,3,3-Trimethylbutanal**.

Grignard Reaction

Reaction with Grignard reagents ($\text{R}-\text{MgX}$) is a fundamental C-C bond-forming reaction for aldehydes. This nucleophilic addition would convert **2,3,3-Trimethylbutanal** into a secondary alcohol. The success and yield of this reaction would be highly dependent on the steric bulk of the incoming Grignard reagent, with smaller reagents (e.g., CH_3MgBr) being more effective than larger ones.

Experimental Protocols

Detailed experimental data for **2,3,3-Trimethylbutanal** is scarce in readily available literature. The following are representative protocols for key transformations involving sterically hindered aldehydes, which would serve as a starting point for optimization.

Protocol: Wittig Olefination (General)

This protocol is adapted from a general procedure for the in-situ formation of a Wittig reagent and subsequent reaction.[19]

- Reagent Preparation: To a suspension of the appropriate triphenylphosphonium bromide salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a strong base such as potassium tert-butoxide (t-BuOK, 1.0 M in THF, 1.2 equivalents) at room temperature under an inert atmosphere (N₂ or Ar).
- Ylide Formation: Stir the resulting mixture for 60-90 minutes to ensure complete formation of the phosphonium ylide.
- Aldehyde Addition: Prepare a solution of **2,3,3-Trimethylbutanal** (1.0 equivalent) in dry THF and add it dropwise to the ylide solution.
- Reaction: Allow the reaction mixture to stir at room temperature for 16-20 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Partition the mixture between an organic solvent (e.g., MTBE, diethyl ether) and water.
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol: Metal-Catalyzed Epoxidation Using a Hindered Aldehyde as Co-reductant

This protocol describes the epoxidation of an alkene where a hindered aldehyde, such as pivaldehyde, is used as a sacrificial reductant. This illustrates a potential application for **2,3,3-trimethylbutanal**.^{[12][13]}

- Setup: In a twin-necked round-bottom flask equipped with a condenser, combine the alkene substrate (1.0 mmol), **2,3,3-trimethylbutanal** (2.0 mmol), the metal catalyst (e.g., 0.015 g of a porous metal-organic framework catalyst), and a solvent such as toluene (5 mL).^{[12][13]}
- Reaction Conditions: Place the flask in an oil bath pre-heated to the desired temperature (e.g., 40°C).^[13]

- Oxygen Supply: Bubble molecular oxygen (O₂) through the reaction mixture at atmospheric pressure while ensuring vigorous stirring or shaking.[12][13]
- Monitoring and Workup: Monitor the reaction progress using GC. Upon completion, filter the catalyst from the reaction mixture.
- Analysis: Analyze the filtrate by GC to determine the conversion of the alkene and the selectivity for the epoxide product.[13]

Conclusion

The reactivity of **2,3,3-Trimethylbutanal** is a compelling case study in steric effects in organic chemistry. While it undergoes the canonical reactions of aldehydes, its transformations are uniquely modulated by the bulky groups flanking the carbonyl. This guide provides foundational knowledge for scientists aiming to utilize this compound in complex syntheses, highlighting the need to consider its steric profile when designing reaction conditions. Further research into its specific reaction kinetics and optimization of protocols will be invaluable for expanding its application in pharmaceutical and materials science.

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